molecular formula C19H20N4 B2490256 9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 849825-99-6

9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile

Cat. No.: B2490256
CAS No.: 849825-99-6
M. Wt: 304.397
InChI Key: BVLNUCWMVZQMPT-UHFFFAOYSA-N
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Description

9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound with a unique tetracyclic structure

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification methods, such as chromatography, is essential to obtain high-purity products suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(propan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is unique due to its specific tetracyclic structure and the presence of the isopropylamino group, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for research and development .

Properties

IUPAC Name

11-(propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-12(2)21-18-14-8-4-3-7-13(14)15(11-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,12,21H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLNUCWMVZQMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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